![molecular formula C14H9ClF3NO2 B2536421 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 1232822-66-0](/img/structure/B2536421.png)

4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

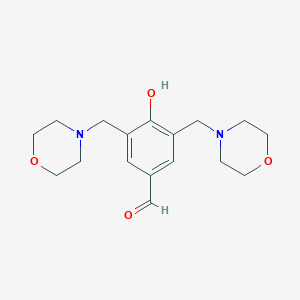

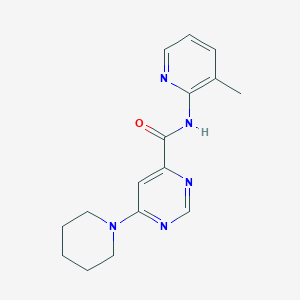

“4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol” is a chemical compound with the molecular formula C14H9ClF3NO2 and a molecular weight of 315.67 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a phenol group, a trifluoromethoxy group, and an imino group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 315.67 and a molecular formula of C14H9ClF3NO2 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique

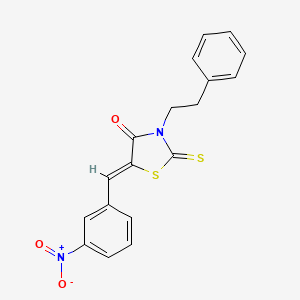

Solvatochromism and Probing Solvent Mixtures

Compounds structurally related to 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol have been studied for their solvatochromic properties, which is the ability of a chemical substance to change color due to a change in solvent polarity. These properties make such compounds useful as probes for investigating solvent mixtures, particularly binary solvent systems. The change in the electronic transition energy (E(T)) values with varying solvent compositions can reveal insights into solvent-solvent and solute-solvent interactions, which are critical in understanding solvent dynamics and synergistic behaviors in mixtures (Nandi et al., 2012).

Metal Complexes and Their Biological Activity

Novel metal complexes of compounds similar to this compound have been synthesized, characterized, and studied for their biological activities. These studies involve the use of various spectroscopic techniques to understand the structure and properties of the metal complexes. Additionally, pH-metric techniques are employed to gain insights into the dissociable protons and the formation of metal complexes in solution. Such research contributes to the development of new materials with potential applications in catalysis, molecular recognition, and as antimicrobial agents (Palreddy et al., 2015).

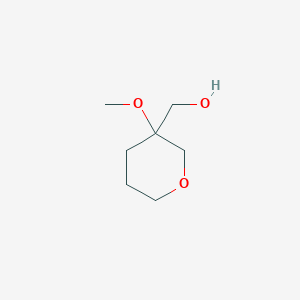

Oxidative Transformation by Manganese Oxides

Research has also focused on the oxidative transformation of phenolic compounds by manganese oxides. This process is significant for environmental remediation, as it involves the degradation of potentially harmful organic compounds into less toxic forms. The studies examine the reaction kinetics, the role of various factors affecting the reaction rates, and the identification of the reaction products. Understanding the mechanisms of such oxidative transformations can inform the development of effective strategies for pollution control and environmental protection (Zhang & Huang, 2003).

Propriétés

IUPAC Name |

4-chloro-2-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNBQDSCQYTXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)